molecular formula C9H7F3N2O B016559 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine CAS No. 205485-24-1

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

Cat. No. B016559
M. Wt: 216.16 g/mol
InChI Key: UKSNCZYTAMEFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine and related compounds generally begins with trifluoroacetophenone as the starting material. The synthesis process achieves an overall yield of 60%, indicating a relatively efficient pathway to obtain these compounds. This process involves several steps, including photolysis, which leads to the generation of carbenes upon irradiation near 350 nm (Brunner et al., 1980).

Molecular Structure Analysis

The molecular structure of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine features a diazirine core, which is crucial for its photoactivation properties. This structure allows for the generation of carbenes under light irradiation, facilitating various chemical reactions through carbene insertion.

Chemical Reactions and Properties

One of the notable chemical reactions involving 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is the Friedel-Crafts alkylation, which occurs upon photoactivation. This reaction demonstrates the compound's utility in developing cleaner diazirines for chemical biology applications (Raimer & Lindel, 2013). Additionally, the compound's photolysis in various solvents yields different products, highlighting its versatile reactivity profile.

Physical Properties Analysis

The physical properties of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, such as stability in dark conditions, photolysis rates, and reactivity upon irradiation, make it an attractive choice for photochemical probe applications. Its stability in 1 M acid or base and at temperatures up to 75°C for at least 30 minutes underlines its robustness for experimental use.

Chemical Properties Analysis

The chemical properties of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, particularly its reactivity towards carbene insertion reactions, underscore its potential as a versatile tool in organic synthesis and surface modification techniques. Its ability to generate carbenes efficiently upon light irradiation enables the covalent modification of surfaces, including graphitic carbon and carbon nanotubes, with a variety of chemical species (Lawrence et al., 2011).

Scientific Research Applications

  • Chemical Proteomics Diazirines have been used extensively in chemical proteomics . They can be incorporated into substrates for photoaffinity labeling (PAL), a technique that provides insight into ligand-target interactions . Upon UV-irradiation, diazirines create a covalent crosslink between a substrate and its biological target .

  • Polymer Crosslinking Diazirines can be used for polymer crosslinking . They can form carbenes that can rapidly insert into any nearby C–H, O–H or N–H bond . This property makes diazirines useful in applications ranging from biological target identification to polymer crosslinking and adhesion .

  • Adhesion of Commodity Plastics Diazirines have been used for the adhesion of commodity plastics . The ability to rapidly and controllably generate carbenes from stable diazirine precursors allows for effective adhesion .

  • Understanding Structure-Activity Relationships Diazirines are popular photophors for photoaffinity labeling and biological applications where covalent modification of macromolecular structures is the basis for understanding structure-activity relationships .

  • Optimizing C–H Insertion Diazirines have been used to optimize C–H insertion . A combination of experimental and computational methods has been used to complete a comprehensive survey of diazirine structure–function relationships . It was found that electron-rich diazirines have greatly enhanced efficacy toward C–H insertion, under both thermal and photochemical activation conditions . This could lead to significant improvements in diazirine-based chemical probes and polymer crosslinkers .

  • Materials Science Applications Diazirines have also found use in materials science applications . They can be activated thermally, which is particularly relevant for materials science applications where thermal activation tends to predominate .

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, including its toxicity and any safety precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.


Please consult with a subject matter expert or a reliable source for specific information about this compound. It’s always important to handle all chemical compounds safely and responsibly.


properties

IUPAC Name

3-(3-methoxyphenyl)-3-(trifluoromethyl)diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-15-7-4-2-3-6(5-7)8(13-14-8)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSNCZYTAMEFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440364
Record name 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

CAS RN

205485-24-1
Record name 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
Reactant of Route 3
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
Reactant of Route 4
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
Reactant of Route 5
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
Reactant of Route 6
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

Citations

For This Compound
11
Citations
Y Hatanaka, M Hashimoto, H Kurihara… - The Journal of …, 1994 - ACS Publications
A series of simple methods formodifying diazirines bearing an aromatic ring has beenaccomplished. This first versatile approach involving direct substitution on the aromatic ring of …
Number of citations: 155 pubs.acs.org
S Ghiassian, MC Biesinger… - Canadian Journal of …, 2015 - cdnsciencepub.com
Dual water and organic solvent soluble 3-aryl-3-(trifluormethyl) diazirine-functionalized gold nanoparticles (AuNPs) were prepared through a place exchange reaction from triethylene …
Number of citations: 3 cdnsciencepub.com
L Bi - 2023 - dspace.library.uvic.ca
Crosslinking technologies are widely employed in our daily life: from silicone bakeware to epoxy adhesives and rubber tires. Traditionally, however, each type of commodity polymer …
Number of citations: 0 dspace.library.uvic.ca
T Mayer, ME Maier - 2007 - Wiley Online Library
The novel aromatic diazirine‐containing benzoic acid 22 was prepared via the diazirine 11 as the key intermediate. After formylation of the aryl ring and cleavage of the methyl ether …
H Ismaili, S Lee, MS Workentin - Langmuir, 2010 - ACS Publications
Photolysis of a 3-aryl-3-(trifluoromethyl)diazirine-modified monolayer-protected gold nanoparticles (2-C 12 MPNs), with a core size of 1.8 ± 0.3 nm, in the presence of model carbene …
Number of citations: 36 pubs.acs.org
M Hashimoto, Y Hatanaka, K Nabeta - 2003 - scholar.archive.org
Friedel-Crafts acylation of the aryldiazirine with ω-ester-α-acyl halide and successive reduction of the carbonyl group to methylene with triethylsilane and trifluoroacetic acid gave …
Number of citations: 16 scholar.archive.org
S Ghiassian, H Ismaili, BDW Lubbock, JW Dube… - Langmuir, 2012 - ACS Publications
3-Aryl-3-(trifluormethyl)diazirine functionalized highly fluorinated phosphonium salts (HFPS) were synthesized, characterized, and utilized as photoinduced carbene precursors for …
Number of citations: 21 pubs.acs.org
Y Hatanaka, U Kempin, P Jong-Jip - The Journal of Organic …, 2000 - ACS Publications
A simple and versatile approach for the preparation of carbohydrate photoprobes has been developed. By a single-step reaction at 37 C, a biotinylated carbene-generating unit was …
Number of citations: 81 pubs.acs.org
YC Lin - 2010 - etheses.dur.ac.uk
This research aims to use fluorescent BODIPY probes to measure biological function within a plant cell. In particular developing BODIPY fluors with emission at near-infrared and long …
Number of citations: 3 etheses.dur.ac.uk
PD Dossa - 2013 - digitalcommons.rockefeller.edu
The emergence of antibiotic-resistant bacterial pathogens and the discovery of new bacterial pathogens have motivated the development of novel antibacterials. One recently proposed …
Number of citations: 2 digitalcommons.rockefeller.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.